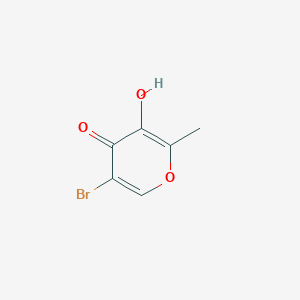
5-Bromo-3-hydroxy-2-methylpyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-hydroxy-2-methylpyran-4-one is a chemical compound belonging to the pyrone family Pyrones are six-membered cyclic esters with conjugated double bonds This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 3rd position, and a methyl group at the 2nd position on the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxy-2-methylpyran-4-one can be achieved through several methods. One common approach involves the bromination of 3-hydroxy-2-methylpyran-4-one. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position.
Another method involves the use of multicomponent reactions, where 5-hydroxy-2-methyl-4H-pyran-4-one is reacted with carbonyl compounds and Meldrum’s acid . This approach allows for the efficient synthesis of various derivatives containing the this compound fragment.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-hydroxy-2-methylpyran-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyran-4-one derivatives, while oxidation and reduction reactions can produce corresponding carbonyl or methylene derivatives.
Scientific Research Applications
5-Bromo-3-hydroxy-2-methylpyran-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxy-2-methylpyran-4-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Kojic Acid: A well-known pyrone derivative with a hydroxyl group at the 3rd position and no bromine atom.
Maltol: Another pyrone derivative with a hydroxyl group at the 3rd position and a methyl group at the 2nd position, but without a bromine atom.
Allomaltol: Similar to maltol but with different substitution patterns on the pyran ring.
Uniqueness
5-Bromo-3-hydroxy-2-methylpyran-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can enhance the compound’s ability to form halogen bonds, making it a valuable scaffold for drug design and other applications.
Properties
CAS No. |
71001-54-2 |
|---|---|
Molecular Formula |
C6H5BrO3 |
Molecular Weight |
205.01 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-2-methylpyran-4-one |
InChI |
InChI=1S/C6H5BrO3/c1-3-5(8)6(9)4(7)2-10-3/h2,8H,1H3 |
InChI Key |
MJKCAYIABMSMHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=CO1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















